molecular formula C10H11N3O3 B177775 Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 77493-86-8

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B177775
CAS No.: 77493-86-8
M. Wt: 221.21 g/mol
InChI Key: OSNRZZJSYFZSBR-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O3 . It has a molecular weight of 221.22 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, has been reported in the literature . The process involves a series of reactions starting with precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,12H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 218-220°C .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives

A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized using ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which were prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. This process highlighted the reactivity of these compounds, which can be significant in developing new benzodiazepine receptor ligands (Bruni et al., 1994).

C–C Recyclizations and Rearrangements

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes interesting C–C recyclizations. For example, condensation with ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate results in the formation of 2-substituted 6-ethoxy- carbonyl-7-methylpyrazolo[1,5-a]pyrimidines. These compounds show notable rearrangement to 2-substituted 6-acetyl-7-hydroxy- and 6-carbamoyl-7-hydroxypyrazolo[1,5-a]pyrimidines under alkaline conditions, revealing their dynamic chemical behavior (Danagulyan et al., 2011).

Development of Novel Pyrazolo[1,5-a] Pyrimidine Derivatives

Research has been conducted on the chemistry of substituted pyrazolo[1,5-a] pyrimidines. For instance, the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate led to the synthesis of ethyl 3-cyano-7-, methylpyrazolo[1, 5-a]pyrimidine-6-oxoacetate. These studies contribute to the understanding of the structural properties of pyrazolo[1,5-a] pyrimidines (Chimichi et al., 1993).

Synthesis of Dihydroazolo[1,5-a]pyrimidines

There has been research into synthesizing dihydroazolo[1,5-a]pyrimidines. For example, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates were cyclized with various amino compounds, resulting in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These studies are crucial in exploring the potential applications of these compounds in various chemical syntheses (Goryaeva et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNRZZJSYFZSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384677
Record name ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77493-86-8, 58347-55-0
Record name ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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